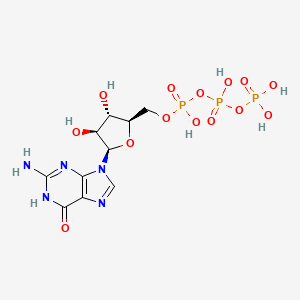

Ara-GTP

Description

Historical Context of Nucleoside Analog Research in Anti-leukemic Strategies

The development of nucleoside analogs as chemotherapeutic agents has a rich history, dating back to the understanding that these molecules could interfere with the fundamental processes of DNA and RNA synthesis essential for rapidly dividing cancer cells nih.govazolifesciences.com. Early research in the mid-20th century laid the groundwork for this class of drugs. By 1947, inhibiting nucleoside activity was a cornerstone of drug discovery for rapidly proliferating diseases nih.gov. Researchers began developing nucleoside analogs, molecules structurally similar to natural nucleosides but lacking their full functional capacity, allowing them to be preferentially taken up by rapidly dividing cells and induce cell death nih.gov.

One notable early example is cytarabine (B982) (Ara-C), a deoxycytidine analog derived from compounds found in sponges nih.govnih.govwikipedia.org. Approved for clinical use in 1969, cytarabine became a significant treatment for various leukemias nih.gov. Its mechanism involves conversion to the active triphosphate form, ara-CTP, which inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and cell death patsnap.compharmacology2000.comontosight.ai. This success with arabinose-modified nucleosides paved the way for the investigation of other arabinosyl analogs, including those related to guanine.

The search for nucleoside analogs with improved specificity and efficacy continued, leading to the investigation of compounds like 9-β-arabinofuranosylguanine (ara-G) dovepress.com. Ara-G was explored as a potential treatment for T-cell neoplasms and was shown to be selectively toxic to T-ALL cells nih.gov. However, its poor water solubility and synthesis difficulties limited its initial clinical development dovepress.com. The subsequent development of prodrugs, such as nelarabine (B1678015) (a prodrug of ara-G), aimed to overcome these limitations and improve drug delivery and bioavailability dovepress.comportico.orgashpublications.org.

Overview of Ara-GTP as a Key Metabolite in Experimental Therapeutics

Ara-GTP is the active intracellular metabolite of the nucleoside analog 9-β-arabinofuranosylguanine (ara-G) dovepress.comnih.gov. While ara-G itself is the active compound generated from prodrugs like nelarabine via deamination by adenosine (B11128) deaminase (ADA), it must be phosphorylated inside cells to form its triphosphate derivative, Ara-GTP, to exert its cytotoxic effects nih.govportico.orgpatsnap.comresearchgate.net.

The metabolic pathway involves a series of phosphorylation steps. Upon entering the cell, ara-G is initially phosphorylated to ara-G monophosphate (ara-GMP), primarily by deoxycytidine kinase (DCK) and mitochondrial deoxyguanosine kinase (DGUOK) nih.govashpublications.orgresearchgate.net. The first phosphorylation step to ara-GMP is considered the rate-limiting step in this activation process nih.gov. Ara-GMP is then further phosphorylated to ara-G diphosphate (B83284) (ara-GDP) and subsequently to the active triphosphate, Ara-GTP, by other nucleotide kinases nih.govresearchgate.net.

Ara-GTP is recognized as the principal active metabolite responsible for the therapeutic effects of its parent compounds nih.gov. Its accumulation within target cells is crucial for its mechanism of action portico.orgpatsnap.com. Preclinical studies have demonstrated that Ara-GTP preferentially accumulates in malignant T-cells compared to other leukemic cells dovepress.comnih.govnih.gov. This selective accumulation is thought to be linked to the higher expression or activity of activating enzymes like DCK in T-lymphoblasts ashpublications.orgpatsnap.comdrugbank.com.

Beyond its role as the active species, the intracellular concentration and retention of Ara-GTP are significant factors influencing the effectiveness of ara-G-based therapies dovepress.comtandfonline.com. Studies have investigated the pharmacokinetics of Ara-GTP in leukemic cells, observing variations in accumulation and elimination kinetics ascopubs.orgresearchgate.net.

Significance of Ara-GTP in Preclinical Hematologic Malignancy Models

The significance of Ara-GTP in preclinical hematologic malignancy models lies in its direct involvement in the cytotoxic mechanisms and its correlation with cellular sensitivity. Research in cell lines and primary leukemia cells has elucidated how Ara-GTP mediates its effects.

A primary mechanism of action for Ara-GTP is its incorporation into DNA during DNA synthesis nih.govportico.orgpatsnap.comresearchgate.net. As a nucleoside analog, Ara-GTP competes with the natural nucleotide deoxyguanosine triphosphate (dGTP) for incorporation by DNA polymerases patsnap.comresearchgate.net. While Ara-GTP has an intact 3'-OH group, allowing for potential incorporation into the growing DNA strand, its inclusion can still disrupt DNA synthesis and impair DNA repair processes drugbank.com. This incorporation can lead to inhibition of DNA elongation and ultimately trigger apoptosis, particularly in rapidly dividing cells nih.govpatsnap.comdrugbank.com. Studies using techniques like 3H-thymidine incorporation have demonstrated that ara-G inhibits DNA synthesis in leukemic cells nih.gov. Research in T-lymphoblastic cell lines, such as CCRF-CEM, has shown a direct relationship between Ara-GTP incorporation into DNA and the induction of apoptosis aacrjournals.org.

| Cell Line | Ara-GTP Accumulation (µM) | Ara-GMP Incorporation into DNA (pmol/mg DNA) | Inhibition of DNA Synthesis (%) | Apoptosis Induction |

| CCRF-CEM (G1-S) | 75 ± 7 | 5 ± 2 | Minimal | Little |

| CCRF-CEM (S) | 85 ± 7 | 24 ± 4 | >95 | Increased |

Data adapted from studies in CCRF-CEM cells aacrjournals.org.

While DNA incorporation is a major mechanism, Ara-GTP could also potentially perturb GTPase function and be incorporated into nascent RNA, thereby perturbing RNA metabolism nih.gov. Studies have shown that Ara-GTP can cause partial chain termination when incorporated into RNA by human mitochondrial DNA-dependent RNA polymerase asm.org.

The selective toxicity of ara-G (and thus the action of Ara-GTP) to T-lymphoblasts has been a key focus in preclinical models nih.govashpublications.org. This selectivity is linked to higher accumulation and retention of Ara-GTP in T-ALL cells compared to other leukemic cells nih.govnih.gov. Studies comparing the effects of ara-G in different cell lines, such as CEM (T-lymphoblast), Raji (B-lymphoblast), and ML-1 (myeloid), have shown that CEM cells exhibit the highest Ara-GTP levels and are most sensitive to ara-G-induced apoptosis nih.gov.

Mechanisms of resistance to ara-G-based therapies in preclinical models often involve reduced intracellular accumulation of Ara-GTP nih.govresearchgate.net. This can be due to decreased expression or activity of activating kinases like DCK and/or DGUOK, or alterations in nucleoside transporters nih.govresearchgate.net. Understanding these resistance mechanisms at the level of Ara-GTP metabolism and action is critical for developing strategies to overcome them in preclinical settings.

The correlation between intracellular Ara-GTP levels and response has also been observed in studies using patient-derived leukemia cells in preclinical evaluations tandfonline.comascopubs.org. Malignant cells from patients who responded to treatment showed significantly higher Ara-GTP levels compared to non-responders tandfonline.comresearchgate.net.

Properties

CAS No. |

72490-81-4 |

|---|---|

Molecular Formula |

C10H16N5O14P3 |

Molecular Weight |

523.18 g/mol |

IUPAC Name |

[[(2R,3S,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1 |

InChI Key |

XKMLYUALXHKNFT-FJFJXFQQSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Conversion of Ara Gtp

Precursor Metabolism and Intracellular Activation of Ara-G

The journey to forming intracellular ara-GTP begins with its precursor, ara-G. Ara-G itself is often generated from a prodrug, such as nelarabine (B1678015). nih.govresearchgate.netpatsnap.comdrugbank.comdovepress.com

Role of Adenosine (B11128) Deaminase in Ara-G Formation from Prodrugs

Prodrugs like nelarabine are converted to ara-G primarily through the action of the enzyme adenosine deaminase (ADA). nih.govresearchgate.netpatsnap.comdrugbank.comdovepress.com This enzymatic conversion, often occurring in the plasma, is a crucial initial step in the metabolic pathway leading to the formation of the active triphosphate metabolite. nih.govresearchgate.netdrugbank.com ADA is a key enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine. ebi.ac.ukencyclopedia.pub

Cellular Uptake Mechanisms of Ara-G

Following its formation, ara-G must enter target cells to be converted into its active triphosphate form. This intracellular transport is facilitated by nucleoside transporters. nih.govresearchgate.net

Equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1, plays a significant role in the cellular uptake of ara-G. nih.goviiarjournals.orgiiarjournals.orgsolvobiotech.com ENT1 is a sodium-independent transporter that facilitates the bidirectional movement of nucleosides across the cell membrane. solvobiotech.comtandfonline.comwikipedia.org Studies have indicated that higher expression of ENT1 can correlate with increased sensitivity to ara-G, suggesting its importance in delivering the nucleoside into cells. nih.goviiarjournals.orgresearchgate.net ENT1 is sensitive to inhibition by compounds such as nitrobenzylthioinosine (NBMPR). solvobiotech.comwikipedia.orgguidetopharmacology.org

Cellular uptake of ara-G is mediated by at least two different types of transporters: those sensitive to nitrobenzylthioinosine (NBMPR+) and those insensitive to it (NBMPR–). researchgate.net The NBMPR-sensitive transporter is primarily ENT1. solvobiotech.comwikipedia.orgguidetopharmacology.org The involvement of both sensitive and insensitive transporters indicates multiple pathways for ara-G entry into cells. researchgate.net

Equilibrative Nucleoside Transporter 1 (ENT1) Involvement

Phosphorylation Cascade of Ara-G to Ara-GTP

Once inside the cell, ara-G undergoes a series of phosphorylation steps to become the active metabolite, ara-GTP. This cascade involves the sequential addition of phosphate (B84403) groups. nih.govpatsnap.comdrugbank.com

The initial and often rate-limiting step in the intracellular activation of ara-G to ara-GTP is the phosphorylation of ara-G to ara-G monophosphate (ara-GMP). nih.govmdpi.comnih.govresearchgate.netresearchgate.net This critical step is catalyzed primarily by deoxycytidine kinase (dCK). nih.govnih.govresearchgate.netpatsnap.comdrugbank.comiiarjournals.orgiiarjournals.orgresearchgate.netresearchgate.netaacrjournals.org Deoxycytidine kinase is an enzyme involved in the salvage pathway of deoxynucleoside metabolism, phosphorylating several deoxyribonucleosides and their analogs. fishersci.cawikipedia.orgnih.gov While dCK is a primary enzyme responsible for this initial phosphorylation, deoxyguanosine kinase (dGK) can also contribute to the phosphorylation of ara-G, particularly at lower substrate concentrations. nih.govresearchgate.netiiarjournals.orgiiarjournals.orgresearchgate.netaacrjournals.org However, dCK appears to be the preferred enzyme at higher concentrations of ara-G. researchgate.netaacrjournals.org Following the initial phosphorylation to ara-GMP, further phosphorylation steps, catalyzed by other nucleotide kinases, convert ara-GMP to ara-GDP and finally to the pharmacologically active ara-GTP. nih.govresearchgate.netpatsnap.comdrugbank.com

Detailed research findings on the phosphorylation rates by dCK and dGK have been investigated in cell-free systems and whole cells. For instance, studies using CEM mutant cell lines with varying levels of dCK and dGK demonstrated that both kinases can phosphorylate ara-G. researchgate.netaacrjournals.org At 10 µM ara-G, dGK+ cell extracts showed significantly higher phosphorylation rates compared to dCK- cells, while at 100 µM ara-G, dCK+ extracts exhibited the maximum rate, approximately 3-fold higher than in the presence of deoxycytidine. researchgate.netaacrjournals.org In whole-cell experiments, at 10 µM ara-G, ara-GTP accumulation was significantly higher in dGK+ cells, whereas at 100 µM ara-G, similar levels of ara-GTP accumulated in both dCK+ and dGK+ cells. researchgate.netaacrjournals.org

Here is a summary of phosphorylation rates in cell-free extracts:

| Enzyme Status | Ara-G Concentration | Deoxycytidine Presence | Phosphorylation Rate (pmol/mg protein/min) | Citation |

| dCK- | 10 µM | Absent | 0.08 ± 0.01 | researchgate.netaacrjournals.org |

| dCK- | 10 µM | Present | 0.10 ± 0.01 | researchgate.netaacrjournals.org |

| dGK+ | 10 µM | Absent | 0.48 ± 0.03 | researchgate.netaacrjournals.org |

| dGK+ | 10 µM | Present | 0.39 ± 0.06 | researchgate.netaacrjournals.org |

| dCK- | 100 µM | Absent | 4.13 ± 0.43 | researchgate.netaacrjournals.org |

| dGK+ | 100 µM | Absent | 4.59 ± 0.34 | researchgate.netaacrjournals.org |

| dCK+ | 100 µM | Absent | 24.02 ± 0.67 | researchgate.netaacrjournals.org |

| dCK+ | 100 µM | Present | 9.68 ± 1.60 | researchgate.netaacrjournals.org |

Intracellular accumulation of ara-GTP in whole cells after 3 hours:

| Enzyme Status | Ara-G Concentration | Intracellular ara-GTP (µM) | Citation |

| dCK+ | 10 µM | Not specified as significantly higher in dGK+ | researchgate.netaacrjournals.org |

| dGK+ | 10 µM | Significantly higher than dCK+ | researchgate.netaacrjournals.org |

| dCK+ | 100 µM | 25 ± 3.7 | researchgate.netaacrjournals.org |

| dGK+ | 100 µM | 27.8 ± 2.7 | researchgate.netaacrjournals.org |

These findings highlight the complex interplay between dCK and dGK in the initial phosphorylation of ara-G, influencing the intracellular accumulation of the active metabolite ara-GTP.

Initial Phosphorylation by Deoxyguanosine Kinase (dGK)

The initial and often rate-limiting step in the intracellular activation of ara-G is its phosphorylation to ara-G monophosphate (ara-GMP). nih.govresearchgate.netnih.gov This crucial step is catalyzed by two primary enzymes: cytoplasmic deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (dGK). nih.govresearchgate.netnih.govaacrjournals.orgdrugbank.compharmacology2000.comresearchgate.netresearchgate.netfda.goviiarjournals.orgoncohemakey.comgoogle.comnih.govaacrjournals.orgnih.gov

While both enzymes contribute to the initial phosphorylation, their relative contributions can vary depending on the concentration of ara-G. At low concentrations of ara-G, dGK appears to be the predominant enzyme responsible for phosphorylation. aacrjournals.orgresearchgate.net However, at higher ara-G concentrations, dCK becomes the preferred enzyme. aacrjournals.orgresearchgate.net Studies using cell-free systems and whole-cell experiments have supported this observation, showing greater rates of ara-G phosphorylation and intracellular accumulation of Ara-GTP in cells overexpressing dGK at low ara-G levels, while similar levels are observed in cells overexpressing dCK at higher concentrations. aacrjournals.orgresearchgate.net DGUOK phosphorylates ara-G with an efficiency similar to its endogenous substrate, dGuo, while DCK's efficiency is lower. nih.gov DGUOK also shows a preference for ara-G over dGuo at pH > 7. nih.gov

Subsequent Phosphorylation Steps to Triphosphate Form

Following the initial phosphorylation of ara-G to ara-GMP, subsequent phosphorylation steps are required to generate the active triphosphate form, Ara-GTP. Ara-GMP is converted to ara-G diphosphate (B83284) (ara-GDP), and then ara-GDP is further phosphorylated to Ara-GTP. researchgate.netnih.govdrugbank.comresearchgate.netfda.goviiarjournals.orgpatsnap.com These steps are catalyzed by other nucleotide kinases. researchgate.netoncohemakey.com Specifically, the conversion of GMP or dGMP to GDP or dGDP is catalyzed by guanylate kinase (GMK), also known as ATP:GMP phosphotransferase or deoxyguanylate kinase. modelseed.orgbionukleo.comebi.ac.ukoup.com While the specific kinases responsible for the conversion of ara-GMP to ara-GDP and ara-GDP to Ara-GTP are not explicitly detailed as single enzymes in the search results, the general pathway involves nucleotide kinases. researchgate.netoncohemakey.com The accumulation of Ara-GTP is the result of these sequential phosphorylation events. aacrjournals.orgfda.govaacrjournals.org

Intracellular Dynamics and Accumulation of Ara-GTP

The intracellular concentration and accumulation of Ara-GTP are critical determinants of its biological activity. These dynamics are influenced by a balance between the enzymatic phosphorylation of ara-G and the dephosphorylation or degradation of its phosphorylated metabolites.

Intracellular Dynamics and Accumulation of Ara-GTP

Factors Influencing Ara-GTP Intracellular Concentration

Several factors influence the intracellular concentration of Ara-GTP. The activity and expression levels of the kinases involved in its phosphorylation, particularly dCK and dGK, play a significant role. nih.govnih.govaacrjournals.orgoncohemakey.com Increased activity of these enzymes can lead to higher intracellular Ara-GTP concentrations. nih.gov Conversely, reduced expression or activity of dCK and/or dGK is a common mechanism of resistance to ara-G, resulting in decreased accumulation of Ara-GTP. nih.govnih.govoncohemakey.com

The transport of ara-G into cells is also a factor, primarily mediated by nucleoside membrane transporters like human Equilibrative Nucleoside Transporter 1 (hENT1). nih.goviiarjournals.orgoncohemakey.com Reduced levels of hENT1 can contribute to lower intracellular ara-GTP production. nih.govoncohemakey.com

Furthermore, the dephosphorylation of ara-G nucleotides by enzymes such as cytosolic 5'-nucleotidase II (cN-II) can affect Ara-GTP levels. nih.gov This enzyme can dephosphorylate ara-G monophosphate, thereby reducing the substrate available for further phosphorylation to the triphosphate form. nih.gov

The concentration of the precursor, ara-G, also directly impacts the accumulation of Ara-GTP. Studies have shown a dose-dependent increase in the peak intracellular level of Ara-GTP with increasing doses of the prodrug nelarabine. researchgate.netportico.orgtandfonline.com The peak Ara-GTP concentrations are related to peak plasma ara-G levels. researchgate.net

The presence of other nucleosides can also influence Ara-GTP accumulation. For instance, the addition of deoxycytidine (dCyd) can reduce intracellular ara-G phosphorylated metabolite concentrations by blocking dCK. nih.govaacrjournals.org Conversely, combining ara-G with inhibitors of ribonucleotide reductase (RNR), such as fludarabine (B1672870), which can reduce endogenous deoxynucleotide pools, has been shown to increase intracellular Ara-GTP concentration in an ex vivo setting. nih.gov

Differential Ara-GTP Accumulation in Specific Cell Lineages

A notable characteristic of Ara-GTP is its differential accumulation in specific cell lineages, which is believed to contribute to the selective toxicity observed with ara-G and its prodrug nelarabine.

T-Lymphoblast Selectivity in Cell Lines

Numerous studies have demonstrated that T-lymphoblast cell lines accumulate significantly higher levels of Ara-GTP compared to other cell lineages. aacrjournals.orgdrugbank.comresearchgate.netfda.goviiarjournals.orgoncohemakey.comresearchgate.netCurrent time information in पटना डिवीजन, IN.nih.govresearchgate.net This higher accumulation is strongly correlated with the observed T-cell selective cytotoxicity of ara-G. aacrjournals.orgportico.orgtandfonline.comCurrent time information in पटना डिवीजन, IN.nih.govnih.govscilit.com For example, studies comparing T-lymphoblast cell lines like CCRF-CEM with B-lymphoblast and myeloid cell lines have consistently shown greater Ara-GTP accumulation in the T-cell lines. nih.govnih.gov This differential accumulation is considered a key biochemical basis for the selective antileukemic activity against T-cell malignancies. aacrjournals.orgnih.govnih.govtga.gov.au

Comparison with B-Lymphoid and Myeloid Cell Lines

In contrast to T-lymphoblast cell lines, B-lymphoid and myeloid cell lines generally exhibit lower levels of Ara-GTP accumulation when exposed to ara-G. researchgate.netresearchgate.netCurrent time information in पटना डिवीजन, IN.nih.gov Comparisons between T-lymphoid, B-lymphoid, and myeloid human leukemia cell lines have shown that the differential accumulation of Ara-GTP is likely responsible for the T-cell-selective cytotoxicity. aacrjournals.orgnih.gov For instance, one study found that a B-lymphoblast cell line accumulated less than 20% of the Ara-GTP levels observed in a T-lymphoblast cell line. nih.gov This lower accumulation in B-lymphoid and myeloid cells is associated with reduced sensitivity to the cytotoxic effects of ara-G. nih.gov While the exact reasons for this differential accumulation are still being investigated, factors such as differences in the expression or activity of activating kinases (dCK and dGK) and inactivating enzymes (like cN-II), as well as nucleoside transporters, are thought to contribute. nih.govaacrjournals.orgdrugbank.comoncohemakey.comnih.gov

Intracellular Ara-GTP Accumulation in Different Cell Lineages

| Cell Lineage | Representative Cell Line | Relative Ara-GTP Accumulation | Sensitivity to Ara-G | Source(s) |

| T-Lymphoblast | CCRF-CEM | High | High | aacrjournals.orgCurrent time information in पटना डिवीजन, IN.nih.govnih.gov |

| B-Lymphoblast | Raji, PF-2S | Low | Low | researchgate.netCurrent time information in पटना डिवीजन, IN.nih.govnih.gov |

| Myeloid | ML-1 | Low | Low | researchgate.netCurrent time information in पटना डिवीजन, IN.nih.gov |

This table summarizes the general trend of Ara-GTP accumulation and sensitivity to ara-G across different leukemia cell lineages based on the provided search results.

Dose-Dependent Peak Intracellular Ara-GTP Levels

| Nelarabine Dose (mg/kg) | Median Peak Intracellular Ara-GTP (µmol/L) | Source |

| 20 | 23 | researchgate.netportico.org |

| 30 | 42 | researchgate.netportico.org |

| 40 | 85 | researchgate.netportico.org |

| 60 | 93 | researchgate.netportico.org |

This table presents data on the dose-dependent accumulation of peak intracellular Ara-GTP levels during therapy with the prodrug nelarabine.

Peak Intracellular Ara-GTP Levels by Diagnosis

| Diagnosis | Median Peak Intracellular Ara-GTP (µmol/L) | Source |

| T-lymphoblastic disease (T-ALL, T-LBL) | 140 - 150 | researchgate.netportico.org |

| Other diagnoses (non-T-ALL) | 50 - 90 | researchgate.net |

This table illustrates the difference in median peak intracellular Ara-GTP accumulation between T-lymphoblastic diseases and other diagnoses.

Accumulation in Primary Leukemia Cells (Ex Vivo Studies)

Studies examining the accumulation of ara-GTP in primary leukemia cells ex vivo have provided valuable insights into its cellular pharmacology and selectivity. Research indicates that ara-GTP, the active triphosphate metabolite of nelarabine and its precursor ara-G, preferentially accumulates in malignant T-cells. This selective accumulation is understood to be a key factor in the drug's efficacy against T-cell malignancies nih.govtandfonline.comspandidos-publications.com.

Early metabolic studies demonstrated that T-cell acute lymphoblastic leukemia (T-ALL) cells exhibit higher accumulation and retention of ara-GTP compared to other types of leukemia cells nih.gov. This finding was consistent with the observed selective toxicity of ara-G towards T-ALL cells in ex vivo experiments using samples from pediatric leukemia patients nih.govresearchgate.netresearchgate.net. A study comparing ara-C and ara-G in different leukemia types ex vivo confirmed the selectivity of ara-G for T-ALL over chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML), correlating with the selective accumulation of ara-GTP nih.govresearchgate.netresearchgate.net. An expanded panel of 96 diagnostic pediatric leukemia patient samples further supported this selectivity for T-ALL nih.govresearchgate.netresearchgate.net.

Investigations into strategies to enhance intracellular ara-GTP accumulation in primary human leukemia cells of myeloid and B-lymphoid origin have been conducted. Incubations with 100 µM ara-G for 4 hours resulted in linear median accumulation rates of 19 µM/h in lymphoid leukemia cells (n=15) and 16 µM/h in myeloid leukemia cells (n=11) nih.gov. Saturation of accumulation was typically achieved after 6-8 hours of exposure in both cell types, suggesting that prolonged exposure might be beneficial for maximizing intracellular levels nih.gov. A dose-dependent increase in ara-GTP accumulation was also observed with increasing concentrations of ara-G (10-300 µM) over 3 hours nih.gov.

Biochemical modulation approaches have also been explored to increase ara-GTP levels. Ex vivo incubation of leukemia cells with fludarabine followed by ara-G resulted in a statistically significant increase in ara-GTP accumulation compared to incubation with ara-G alone nih.gov. Specifically, incubation with 10 µM fludarabine for 3 hours, followed by 50 or 100 µM ara-G for 4 hours, led to median increases in ara-GTP of 1.3-fold and 1.8-fold, respectively nih.gov. This suggests that combining ara-G with agents like fludarabine can enhance its intracellular phosphorylation and accumulation in leukemia cells researchgate.net.

Clinical studies have corroborated the importance of intracellular ara-GTP levels in patient response. A phase I trial demonstrated a strong relationship between the peak ara-GTP concentration in circulating leukemia cells and the clinical response to nelarabine ascopubs.org. Higher ara-GTP concentrations were associated with complete or partial responses in patients with T-ALL compared to those with non-T leukemias or PBMCs from lymphoma patients nih.gov. In patients with indolent leukemias, the median peak intracellular concentrations of ara-GTP were significantly higher in responders compared to non-responders ascopubs.orgnih.gov. The elimination of ara-GTP from leukemia cells was found to be slow, with a median half-life often exceeding 24 hours ascopubs.orgnih.govportico.org.

While ara-GTP accumulation is critical for its activity, factors influencing its metabolism and transport can affect intracellular concentrations. Studies have indicated that the expression levels of nucleoside transporters, such as ENT1 and ENT2, which are responsible for cellular uptake of ara-G, can correlate with sensitivity to the drug in primary patient samples researchgate.net. Additionally, the enzyme SAMHD1, a dNTP hydrolase, has been implicated in the inactivation of ara-GTP, and high expression of SAMHD1 has been associated with resistance in some leukemia types researchgate.net.

The following table summarizes some key findings on ara-GTP accumulation in ex vivo studies:

| Leukemia Cell Type (Ex Vivo) | Ara-G Concentration | Incubation Time | Median Ara-GTP Accumulation Rate | Saturation Time | Fold Increase with Fludarabine Modulation (Median) | Reference |

| Lymphoid Leukemia Cells | 100 µM | 4 hours | 19 µM/h | 6-8 hours | - | nih.gov |

| Myeloid Leukemia Cells | 100 µM | 4 hours | 16 µM/h | 6-8 hours | - | nih.gov |

| Leukemia Cells (Myeloid/B-lymphoid) | 50 µM (after Fludarabine) | 4 hours | - | - | 1.3-fold | nih.gov |

| Leukemia Cells (Myeloid/B-lymphoid) | 100 µM (after Fludarabine) | 4 hours | - | - | 1.8-fold | nih.gov |

| T-ALL Cells | Not specified | Not specified | Higher accumulation than non-T-ALL | - | - | nih.govresearchgate.netresearchgate.net |

Note: Data for accumulation rates and saturation times are based on incubation with ara-G alone. Fold increase with fludarabine modulation is relative to incubation with ara-G alone.

Further research has explored the impact of combining ara-G with other agents. For instance, combining ara-G with the RNR inhibitor fludarabine has been shown to increase intracellular ara-GTP concentration in an ex vivo setting researchgate.net. This effect is thought to be partly due to the reduction of intracellular dCTP and dGTP pools by fludarabine, which can influence the balance of nucleotide metabolism and potentially favor ara-GTP accumulation or reduce competition for incorporation into DNA researchgate.net.

The relationship between intracellular ara-GTP levels and clinical response has been a consistent finding in studies involving primary leukemia cells. Higher peak ara-GTP concentrations in leukemic cells have been directly correlated with better clinical outcomes in patients treated with nelarabine ascopubs.orgascopubs.orgnih.gov.

Molecular Mechanisms of Action of Ara Gtp

Interaction with DNA Polymerases

Ara-GTP exerts its primary cytotoxic effects by interfering with the function of DNA polymerases, the enzymes responsible for synthesizing DNA.

Competition with Deoxyguanosine Triphosphate (dGTP)

A key aspect of Ara-GTP's mechanism is its ability to compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to DNA polymerases wikipedia.orgwikipedia.orgwikipedia.orgnih.govuni-freiburg.demetabolomicsworkbench.orgsigmaaldrich.comwikipedia.org. Due to its structural resemblance to dGTP, Ara-GTP can be recognized and utilized by these enzymes. This competition reduces the availability of the natural nucleotide for incorporation into newly synthesized DNA strands, thereby disrupting normal DNA replication.

Incorporation into Nascent DNA Strands

Following successful competition with dGTP, Ara-GTP is incorporated into the growing DNA chain during the process of DNA synthesis wikipedia.orgwikipedia.orgnih.govuni-freiburg.demetabolomicsworkbench.orgsigmaaldrich.comwikipedia.orguni.lu. This incorporation occurs at positions where dGTP would normally be added nih.govuni.lu. The presence of Ara-GMP (the monophosphate form of Ara-GTP) within the DNA structure is a critical step in mediating its downstream effects.

Impact on DNA Elongation and Chain Termination

The incorporation of Ara-GTP into DNA inhibits the elongation of the nascent DNA strand wikipedia.orgwikipedia.orgnih.govuni-freiburg.demetabolomicsworkbench.orgsigmaaldrich.comwikipedia.orguni.lu. While Ara-GTP contains a 3'-OH group, unlike classic chain terminators such as dideoxynucleotides which lack this group, its incorporation still leads to a significant arrest or inhibition of DNA synthesis wikipedia.orguni.lu. This disruption of normal DNA elongation is a primary mechanism by which Ara-GTP impedes the replication of rapidly dividing cells.

Differential Inhibition of Eukaryotic DNA Polymerase Isoforms (α, β, γ)

Studies have investigated the effects of Ara-GTP on different eukaryotic DNA polymerase isoforms. Research using murine cells demonstrated that Ara-GTP inhibits the activities of DNA polymerase alpha (Pol α), beta (Pol β), and gamma (Pol γ). Notably, DNA polymerase alpha was found to be more sensitive to inhibition by Ara-GTP compared to DNA polymerases beta and gamma. The inhibition constant (Ki) and the mode of inhibition can vary depending on the specific enzyme and substrates involved.

Inhibition of Viral DNA Polymerases

In addition to its effects on eukaryotic polymerases, Ara-GTP has also been shown to inhibit viral DNA polymerases. Studies involving oncornavirus demonstrated that Ara-GTP inhibited the viral DNA polymerase activity. The sensitivity of the viral polymerase to Ara-GTP inhibition was compared to that of the cellular polymerases, providing insight into the potential selective activity of the compound.

Effects on DNA Synthesis and Replication Fidelity

S-Phase Dependence of DNA Incorporation and Apoptosis Induction

The cytotoxic effects of Ara-GTP, particularly the induction of apoptosis, are closely linked to its incorporation into DNA, which primarily occurs during the S-phase of the cell cycle when DNA replication is active. drugbank.comnih.govnih.govnih.govdntb.gov.ua While the intracellular accumulation of Ara-GTP may not be dependent on the cell cycle phase, its incorporation into DNA and the subsequent induction of apoptosis are largely restricted to cells in S-phase. nih.govnih.gov Studies using synchronized cell populations have shown that cells at the G1-S boundary accumulate significant levels of Ara-GTP but exhibit minimal DNA incorporation and little evidence of apoptosis. nih.gov In contrast, cells in S-phase demonstrate significantly higher levels of Ara-GTP incorporation into DNA, which correlates with a substantial inhibition of DNA synthesis and a corresponding increase in apoptosis. nih.gov Blocking the incorporation of Ara-GTP into S-phase DNA has been shown to abolish the biochemical and morphological features of apoptosis, even in the presence of cytotoxic intracellular concentrations of Ara-GTP, highlighting the critical role of DNA incorporation in mediating its cytotoxic effects. nih.govaacrjournals.orgresearchgate.net

Modulation of Deoxynucleotide Pools

Ara-GTP can also influence the intracellular balance of deoxynucleotide triphosphates (dNTPs), which are essential building blocks for DNA synthesis.

Potential Inhibition of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase (RNR) is a key enzyme responsible for the synthesis of deoxyribonucleotides from ribonucleotides. pharmacology2000.com Some research suggests that Ara-GTP may potentially inhibit RNR activity. pharmacology2000.comresearchgate.net However, other studies have presented conflicting findings, indicating that treatment with ara-G (the precursor of Ara-GTP) might even lead to an expansion of dNTP pools, suggesting it may not be a direct inhibitor of RNR in all contexts. nih.gov This observed expansion could potentially be a consequence of reduced dNTP utilization due to the inhibition of DNA replication. nih.gov The precise nature and extent of Ara-GTP's interaction with RNR require further investigation to be fully clarified.

Influence on Intracellular dNTP Concentrations

The presence of Ara-GTP and its effects on DNA synthesis and potentially RNR can influence the intracellular concentrations of endogenous dNTPs. Competition with dGTP for DNA polymerase is a direct way Ara-GTP impacts the dynamics of dGTP utilization. drugbank.compatsnap.com While some studies suggest a potential inhibition of RNR leading to altered dNTP pools, others indicate a possible expansion of dNTPs following DNA replication arrest. pharmacology2000.comnih.govresearchgate.net Manipulating nucleotide metabolic pathways, including those affecting dNTP concentrations, is an area of interest for potentially enhancing the effects of ara-GTP. nih.gov For instance, pretreatment with RNR inhibitors has been shown to reduce the concentrations of certain dNTPs, which could potentially alleviate feedback inhibition on enzymes involved in ara-G phosphorylation, leading to higher intracellular Ara-GTP levels. nih.gov

Apoptotic Pathway Induction

The incorporation of Ara-GTP into DNA and the resulting inhibition of DNA synthesis and impairment of DNA repair ultimately trigger cellular pathways that lead to apoptosis, or programmed cell death. drugbank.compatsnap.comresearchgate.netnih.govnih.gov This induction of apoptosis is a critical mechanism by which Ara-GTP exerts its cytotoxic effects, particularly in rapidly dividing cells like those found in certain leukemias. drugbank.compatsnap.com The DNA damage and replication stress caused by Ara-GTP incorporation activate various signaling cascades that converge on the apoptotic machinery. patsnap.com In some cell types, this can involve the induction of factors like soluble Fas ligand (sFasL), which can then trigger apoptotic responses. nih.gov The S-phase-dependent incorporation of Ara-GTP into DNA is a key event initiating these apoptotic pathways. nih.govnih.govdntb.gov.ua

DNA Damage Response Activation

Ara-GTP exerts its cytotoxic effects by being incorporated into cellular DNA, primarily nuclear DNA nih.gov. This incorporation disrupts the normal structure and function of DNA and inhibits DNA chain elongation because Ara-GTP lacks the necessary hydroxyl group for forming phosphodiester bonds patsnap.com. The faulty DNA containing incorporated Ara-GTP triggers the cellular DNA damage response (DDR) patsnap.com.

Studies have shown that Ara-GTP incorporation into DNA results in DNA synthesis inhibition nih.gov. While the exact mechanisms by which Ara-GTP perturbs DNA synthesis are still being explored, it is understood that the incorporation of this analog is a principal mode of cytotoxicity nih.gov. The resulting DNA lesions can activate ATM-dependent DNA damage response pathways, indicated by increased phosphorylation of ATM and its downstream substrates like Chk1, Chk2, SMC1, NBS1, and H2AX researchgate.net. This suggests a role for Ara-GTP in inducing DNA damage that is recognized and processed by the cellular repair machinery, although the precise nature of the DNA lesions and their repair remain areas of ongoing investigation nih.govresearchgate.net.

Role of Fas/FasL System in T-Cell Specific Apoptosis

Ara-GTP accumulation and subsequent DNA incorporation contribute to the selective toxicity observed in T-cells drugbank.commdpi.comnih.gov. High intracellular concentrations of Ara-GTP in T cells, particularly T-lymphoblasts, are associated with increased sensitivity to Ara-G-induced apoptosis nih.govashpublications.org.

Research indicates that the Fas/FasL system plays a significant role in the T-cell specific apoptosis induced by Ara-GTP nih.gov. The interaction between Fas (CD95), a cell surface death receptor, and its ligand, FasL (CD95L), triggers a caspase cascade leading to apoptosis frontiersin.orggenecards.orgwikipedia.org. Studies in T-lymphoblast cell lines, such as CEM cells, have demonstrated that Ara-G treatment leads to a significant increase in the levels of soluble Fas ligand (sFasL) in the surrounding medium and an induction of FasL gene expression nih.gov. Pretreatment with a Fas antagonistic antibody has been shown to inhibit Ara-G-mediated cell death in these cells, highlighting the importance of the Fas/FasL pathway in this process nih.gov.

This suggests that Ara-GTP incorporation into DNA and the subsequent S-phase dependent apoptosis signaling (discussed in the next section) may lead to a T cell-specific signal that induces the expression and release of sFasL nih.gov. The released sFasL can then induce an apoptotic response in neighboring cells, potentially contributing to the observed T-cell selectivity nih.gov. Resistance to Ara-G in some cell lines has been associated with a reduced potential for apoptosis and altered expression of pro- and anti-apoptotic proteins, as well as a lack of apoptosis induction by anti-FAS antibody treatment nih.gov.

S-Phase Dependent Apoptosis Signaling

The induction of apoptosis by Ara-GTP is strongly dependent on the S-phase of the cell cycle drugbank.commdpi.comnih.govresearchgate.netdntb.gov.ua. While Ara-GTP can accumulate in cells regardless of their cell cycle phase, its incorporation into DNA and the subsequent induction of apoptosis require entry into and progression through the S-phase, the period of DNA synthesis nih.govresearchgate.net.

Studies utilizing chemical blockers of cell cycle progression, such as aphidicolin, have demonstrated that accumulation of cytotoxic levels of Ara-GTP outside of S-phase does not result in apoptosis induction nih.govresearchgate.net. This indicates that the active process of DNA replication is crucial for Ara-GTP to exert its lethal effects. The incorporation of Ara-GTP into the nascent DNA chain during S-phase leads to the termination of DNA elongation and the triggering of the DNA damage response, ultimately culminating in apoptosis patsnap.comdrugbank.compharmacology2000.com.

In contrast to sensitive T-cell lines where Ara-G induces a decrease in S-phase cells and an increase in the sub-G1 (apoptotic) population, myeloid and B-cell lines, which are less sensitive, tend to arrest in S-phase, preventing the full apoptotic signaling cascade nih.gov. This differential effect on cell cycle progression further underscores the S-phase dependency of Ara-GTP-induced apoptosis and contributes to its T-cell selectivity nih.gov.

Here is a data table summarizing key aspects of Ara-GTP's mechanisms:

| Mechanism Component | Description | Relevant Section |

| DNA Incorporation | Ara-GTP is incorporated into DNA during synthesis, disrupting structure and function. | 3.4.1 |

| DNA Synthesis Inhibition | Incorporation of Ara-GTP terminates DNA chain elongation. | 3.4.1, 3.4.3 |

| DNA Damage Response Activation | Faulty DNA containing Ara-GTP triggers cellular DDR pathways, including ATM activation. | 3.4.1 |

| Fas/FasL System Involvement | Ara-GTP induces FasL expression and release, contributing to T-cell apoptosis via the Fas/FasL pathway. | 3.4.2 |

| S-Phase Dependency | Apoptosis induction requires Ara-GTP incorporation into DNA during active DNA synthesis (S-phase). | 3.4.3 |

| T-Cell Selectivity | Higher Ara-GTP accumulation and S-phase dependent apoptosis signaling contribute to preferential T-cell toxicity. | 3.4.2, 3.4.3 |

Mechanisms of Research Identified Resistance to Ara Gtp

Altered Intracellular Ara-GTP Accumulation

A common mechanism of resistance involves reduced intracellular accumulation of ara-GTP. nih.govresearchgate.net This can be a result of impaired production or decreased cellular uptake of the ara-G precursor.

Reduced Ara-GTP Production in Resistant Cell Lines

Studies in various leukemia cell lines, including MOLT-4 and CCRF-CEM, have shown that resistant variants exhibit decreased production of intracellular ara-GTP compared to their sensitive counterparts. nih.govoncohemakey.com For instance, one study reported that the production of intracellular ara-GTP in a CEM-resistant variant was one-fourth that of the control CEM cells. oncohemakey.com Another study noted significantly reduced ara-GTP production in the presence of forodesine (B1673553) in CEM cells. iiarjournals.orgiiarjournals.org

Downregulation of Nucleoside Transporters (e.g., ENT1)

Cellular uptake of ara-G is primarily mediated by nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (ENT1). nih.goviiarjournals.orgnih.govunimore.it Downregulation of ENT1 expression has been observed in some ara-G resistant cell lines, suggesting that reduced transport of ara-G into the cell contributes to lower intracellular ara-GTP levels and, consequently, resistance. nih.govnih.govresearchgate.netscispace.comunc.edu While some studies have indicated reduced ENT1 expression in resistant cells, others have not found significant differences in ENT1/2 transporter expression between sensitive and resistant cell lines. nih.govunimore.it

Decreased Expression or Activity of Activating Kinases

The phosphorylation of ara-G to its monophosphate form, a rate-limiting step in ara-GTP production, is catalyzed by deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). tga.gov.aunih.govtandfonline.com Reduced expression or activity of these activating kinases is a significant mechanism of resistance to ara-GTP. nih.govresearchgate.net

Deoxycytidine Kinase (dCK) Modulation

Decreased expression or activity of dCK is frequently observed in ara-G resistant cell lines. nih.govresearchgate.net Studies have shown that reduced ara-G phosphorylation is associated with less incorporation of ara-G into DNA. nih.govresearchgate.net In some resistant cell lines, the reduced expression of dCK is not due to changes in promoter methylation but rather decreased acetylation of histone H3 and H4 at the DCK promoter. researchgate.net Treatment with histone deacetylase (HDAC) inhibitors like vorinostat (B1683920) has been shown to reverse the resistant phenotype and restore dCK expression in some cell lines. researchgate.net

Deoxyguanosine Kinase (dGK) Modulation

Similar to dCK, reduced expression or activity of dGK has been implicated in ara-GTP resistance. nih.govresearchgate.net Both dCK and dGK contribute to the initial phosphorylation of ara-G. nih.govnih.govtandfonline.comaacrjournals.org While dGK may be the preferred enzyme at low ara-G concentrations, dCK can efficiently phosphorylate ara-G at higher concentrations. aacrjournals.org Resistance can be associated with defects in dGK, and a concomitant reduction of both dCK and dGK has been observed in some resistant cell lines. nih.govmdpi.com

Modulation of Apoptotic Pathways

Beyond mechanisms affecting intracellular ara-GTP accumulation, alterations in apoptotic pathways can also contribute to resistance. Ara-GTP induces apoptosis, and resistance can develop if cells become less susceptible to this process. nih.govtandfonline.comnih.gov Studies have shown that ara-G resistant cells may exhibit a lower potential for apoptosis. nih.gov This can be linked to changes in the expression of proteins involved in regulating apoptosis. For example, resistant cells have shown reduced expression of proapoptotic proteins like BAX and BAD, and increased expression of antiapoptotic proteins such as BCL2L1 (Bcl-xL). nih.govnih.govnih.govoncohemakey.comnih.govresearchgate.net Modulation of BCL-2 family members has been identified as a resistance mechanism. researchgate.net

Data Tables

Based on the research findings, the following data points regarding intracellular ara-GTP production in sensitive and resistant cell lines can be summarized:

| Cell Line Type | Sensitivity to ara-G | Intracellular ara-GTP Production | Source Snippet Index |

| CCRF-CEM | Sensitive | Higher | oncohemakey.comresearchgate.net |

| CEM-resistant variant | Resistant | One-fourth of control CEM cells | oncohemakey.com |

| ATL cell lines | Less sensitive | Lower than CEM cell line | researchgate.net |

| CEM cells (without forodesine) | Sensitive | 74.0 pmol/107 cells | iiarjournals.orgiiarjournals.org |

| CEM cells (with forodesine) | Reduced sensitivity | 37.1 pmol/107 cells | iiarjournals.orgiiarjournals.org |

Alterations in BCL-2 Family Protein Expression

The BCL-2 family of proteins plays a critical role in regulating apoptosis, the programmed cell death pathway that ara-GTP aims to induce nih.govguidetopharmacology.org. Alterations in the expression levels of pro-apoptotic and anti-apoptotic BCL-2 family members have been implicated in conferring resistance to ara-GTP. Studies have shown that ara-G resistant cells can exhibit reduced expression of pro-apoptotic proteins such as BAX and BAD, while simultaneously showing increased expression of anti-apoptotic proteins like BCL2L1 (BCL-xL) nih.gov. This imbalance shifts the cellular environment towards an anti-apoptotic state, making the cells less susceptible to the cell death signals triggered by ara-GTP incorporation into DNA researchgate.netnih.gov. Overexpression of anti-apoptotic BCL-2 proteins is a known mechanism of chemoresistance in various cancers guidetopharmacology.orgresearchgate.net.

Resistance to Apoptotic Signaling Pathways

Beyond alterations in BCL-2 protein expression, broader resistance to apoptotic signaling pathways contributes to ara-GTP resistance. Ara-GTP is understood to induce apoptosis following its incorporation into DNA, leading to DNA synthesis arrest tga.gov.aupharmacology2000.comaacrjournals.org. However, resistant cells can develop mechanisms to evade this downstream apoptotic cascade. For instance, some ara-G resistant cell lines have demonstrated a lower potential for apoptosis and reduced membrane potential compared to sensitive cells nih.gov. Furthermore, resistance can involve refractoriness to ara-G-mediated apoptosis, indicating a disruption in the signaling pathways that execute cell death in response to DNA damage or replication stress induced by ara-GTP nih.gov. Resistance mechanisms can include the upregulation of anti-apoptotic signaling pathways smj.org.sa.

Reduced Drug Incorporation into DNA

A crucial mechanism of resistance to ara-GTP involves reduced incorporation of the active metabolite into cellular DNA. This directly impacts the primary mode of action of ara-GTP, which is to act as a chain terminator during DNA synthesis tga.gov.aupharmacology2000.comaacrjournals.org. Studies have demonstrated that resistant cell lines exhibit significantly reduced incorporation of ara-G into both nuclear and mitochondrial DNA compared to sensitive cells nih.govnih.gov. This reduced incorporation can be a consequence of decreased intracellular ara-GTP production, often linked to lower expression or activity of the activating kinases, DCK and DGUOK nih.govnih.govnih.govresearchgate.net. Reduced drug incorporation into DNA leads to a failure to inhibit DNA synthesis effectively, thereby abrogating the cytotoxic effects of ara-GTP nih.gov.

| Cell Line | Intracellular ara-GTP (pmol/10⁷ cells) after 6h incubation with 10 µM ara-G | Ara-G Incorporation into DNA |

| CEM (Sensitive) | 83.9 nih.gov | Inhibited DNA synthesis nih.govnih.gov |

| CEM/ara-G (Resistant) | 21.3 nih.gov | DNA synthesis not inhibited due to reduced incorporation nih.govnih.gov |

Table 1: Intracellular ara-GTP levels and DNA incorporation in sensitive and resistant cell lines.

Cross-Resistance Profiles with Other Antineoplastic Agents

The development of resistance to ara-GTP can lead to cross-resistance with other antineoplastic agents, particularly those that share similar mechanisms of action or are affected by common resistance pathways. Cross-resistance profiles can vary depending on the specific resistant cell line developed nih.gov. For example, ara-G resistant cells have shown cross-resistance to other nucleoside analogs such as ara-C, ara-T, dGuo, dF-dC, CdA, and 2-F-ara-A nih.gov. Interestingly, some studies report increased resistance to certain agents like dF-dC, while others observe increased sensitivity in different ara-G resistant clones nih.gov. This variability may be related to the specific underlying resistance mechanisms, such as differential activity of kinases like DCK and DGUOK, or changes in the expression of transporters like ENT1 nih.gov. Additionally, cross-resistance to agents like vincristine (B1662923) and daunorubicin (B1662515) has been observed in ara-G resistant cell lines, which correlated with increased expression of the efflux transporter P-glycoprotein (p-gp) encoded by the ABCB1 gene nih.govresearchgate.net. Cross-resistance can also be expected with agents that utilize the purine (B94841) salvage pathway iiarjournals.org.

Gene Expression and Epigenetic Changes in Resistance Models

Changes in gene expression and epigenetic modifications play a significant role in the development and maintenance of ara-GTP resistance. Microarray analysis of ara-G resistant cells has revealed altered expression of numerous genes nih.govresearchgate.net. For instance, increased expression of the ABCB1 gene, encoding P-glycoprotein, has been observed in some resistant lines, contributing to drug efflux nih.govresearchgate.net. Upregulation of certain fetal hemoglobin genes has also been noted in ara-G resistant cells, and their expression is associated with hypomethylation nih.govresearchgate.net.

Epigenetic mechanisms, including DNA methylation and histone modifications, are crucial regulators of gene expression and can contribute to drug resistance oaepublish.comfrontiersin.orgmdpi.com. In the context of ara-G resistance, changes in histone acetylation at the DCK promoter have been linked to decreased DCK expression, thereby reducing the activation of ara-G to ara-GTP nih.govresearchgate.net. Treatment with histone deacetylase (HDAC) inhibitors has been shown to reverse the ara-G resistant phenotype and restore DCK expression in some resistant cell lines researchgate.net. This highlights the potential of targeting epigenetic modifications to overcome ara-GTP resistance. Epigenetic changes can influence chromatin accessibility and structure, impacting the expression of genes involved in drug transport, metabolism, and apoptosis oaepublish.comfrontiersin.orgmdpi.com.

Preclinical Research Methodologies and Analytical Approaches for Ara Gtp

Cell Culture Models for Studying Ara-GTP Effects

Cell culture models are indispensable tools for studying the direct effects of Ara-GTP at the cellular level, allowing for controlled experiments to assess its cytotoxicity and understand the underlying mechanisms.

Establishment and Characterization of Ara-G-Resistant Cell Lines

The development and characterization of cell lines resistant to Ara-G (the precursor of Ara-GTP) are vital for investigating mechanisms of acquired resistance. Studies have successfully established Ara-G-resistant variants, such as the CEM/ara-G cell line derived from the parental T-lymphoblastic leukemia cell line CCRF-CEM. iiarjournals.org Characterization of these resistant lines often involves comparing their sensitivity to Ara-G and other nucleoside analogs, analyzing differences in Ara-G metabolism (including Ara-GTP production), and exploring alterations in drug transporters or downstream apoptotic pathways. iiarjournals.orgnih.gov For instance, Ara-G resistant cells have shown reduced potential for apoptosis and altered expression of pro- and anti-apoptotic proteins. nih.gov Cross-resistance to other agents like vincristine (B1662923) and daunorubicin (B1662515) has also been observed in some resistant lines, linked to increased expression of proteins like p-gp. nih.gov

Comparative Studies Across Various Leukemia Cell Lineages (e.g., CEM, Raji, ML-1)

Comparative studies using a panel of leukemia cell lines representing different lineages (T-lymphoid, B-lymphoid, and myeloid) have been instrumental in demonstrating the selective cytotoxicity of Ara-G and its active metabolite, Ara-GTP. nih.govresearchgate.nettermedia.pl For example, studies comparing the effects of Ara-G on CEM (T-lymphoblast), Raji (B-lymphoblast), and ML-1 (myeloid) cell lines have shown that CEM cells are typically the most sensitive to Ara-G-induced apoptosis and accumulate the highest intracellular levels of Ara-GTP. nih.govresearchgate.net Despite higher Ara-GTP accumulation, CEM cells incorporated fewer Ara-G molecules into DNA compared to myeloid and B-lineage cells, where the incorporation occurred at internucleotide positions in all lines. nih.govresearchgate.net This differential sensitivity is thought to be associated with higher accumulation of Ara-G in T cells, leading to greater exposure to Ara-GTP. ashpublications.org While Ara-G induced S-phase arrest in Raji and ML-1 cells, in CEM cells, the S-phase population decreased with a corresponding increase in the sub-G1 apoptotic population. nih.govresearchgate.net

Assessment of DNA Synthesis Inhibition

A key mechanism of Ara-GTP's action is the inhibition of DNA synthesis. researchgate.netdrugbank.comresearchgate.netresearchgate.netpagepress.orgpatsnap.combccancer.bc.capediatriconcall.comnih.govpharmacology2000.comtga.gov.au Several methodologies are employed in preclinical settings to assess this effect.

Flow Cytometric Analyses of Cell Cycle Progression

Flow cytometry is a powerful tool for analyzing cell cycle distribution and detecting changes induced by cytotoxic agents like those that affect DNA synthesis. By staining cellular DNA with fluorescent dyes, flow cytometry can differentiate cells in different phases of the cell cycle (G1, S, G2/M). Inhibition of DNA synthesis by Ara-GTP typically leads to an accumulation of cells in the S-phase, where DNA replication occurs. nih.govresearchgate.net However, in sensitive cell lines like CEM, Ara-G treatment can lead to a decrease in S-phase cells and an increase in the sub-G1 population, indicative of apoptosis following DNA damage. nih.govresearchgate.net Flow cytometric analysis provides quantitative data on how Ara-GTP impacts the progression of cells through the cell cycle.

Quantification of Intracellular Ara-GTP

Quantifying the intracellular concentration of Ara-GTP is crucial for understanding its cellular pharmacology and correlating its levels with cytotoxic effects and clinical response. Higher intracellular Ara-GTP concentrations have been associated with better clinical outcomes in patients. researchgate.netpagepress.orgnih.gov

The primary method for determining intracellular Ara-GTP concentrations involves high-performance liquid chromatography (HPLC). researchgate.net Early methods utilized gradient-elution ion-exchange HPLC. researchgate.net More recently, sensitive isocratic-elution HPLC methods have been developed, offering improved detection limits. researchgate.net These methods typically involve extracting nucleotides from cells, separating Ara-GTP from other nucleotides using an anion-exchange column, and quantifying it based on its peak area at a specific wavelength (e.g., 254 nm). researchgate.net

Research findings highlight the importance of intracellular Ara-GTP levels. For instance, in a study evaluating the combination of nelarabine (B1678015) and fludarabine (B1672870), the median peak intracellular concentrations of Ara-GTP were significantly higher in responders compared to non-responders. nih.gov

Table 1: Median Peak Intracellular Ara-GTP Concentrations in Responders vs. Non-Responders nih.gov

| Response Status | Median Peak Intracellular Ara-GTP (µmol/L) |

| Responders | 890 (n=6) |

| Non-responders | 30 (n=6) |

This data suggests a strong correlation between the level of intracellular Ara-GTP accumulation and treatment response. The cellular elimination of Ara-GTP has been observed to be slow, with a median half-life of 35 hours in some studies. nih.gov The ratio of Ara-GTP to its natural counterpart, dGTP, has also been found to be significantly higher in patients, further indicating its potential to interfere with normal DNA synthesis. nih.gov

Table 2: Ratio of Intracellular Ara-GTP to dGTP nih.gov

| Ratio | Median Value | Range |

| Ara-GTP to dGTP | 42 | 14 to 1,092 |

These analytical approaches provide critical insights into the cellular pharmacokinetics and pharmacodynamics of Ara-GTP, supporting the understanding of its therapeutic potential and the development of strategies to optimize its efficacy.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely used method for the quantitative determination of intracellular Ara-GTP iiarjournals.orgresearchgate.netnih.gov. The technique separates Ara-GTP from other cellular nucleotides based on their chemical properties. Anion-exchange chromatography is commonly employed for this separation due to the negatively charged phosphate (B84403) groups of nucleotides iiarjournals.orgresearchgate.net.

Both isocratic and gradient elution methods have been developed for Ara-GTP analysis by HPLC researchgate.netnih.gov. Isocratic methods utilize a mobile phase of constant composition, while gradient elution involves changing the mobile phase composition over time to improve separation of complex mixtures. A sensitive isocratic-elution HPLC method has been described using a TSK gel DEAE-2SW column with a mobile phase of 0.06 M Na2HPO4 (pH 6.9) and 20% acetonitrile (B52724) iiarjournals.org. Another sensitive isocratic method employs an anion-exchange column with a phosphate buffer researchgate.netnih.gov. Gradient anion-exchange HPLC has also been developed, allowing for the simultaneous determination of Ara-GTP and other nucleotide triphosphates like fludarabine triphosphate nih.gov. Detection of Ara-GTP in HPLC is typically achieved by measuring its absorbance in the ultraviolet (UV) spectrum, commonly at 254 nm iiarjournals.orgresearchgate.netnih.gov.

Optimization for Sensitive Detection in Cellular Extracts

Achieving sensitive and accurate detection of Ara-GTP in cellular extracts is critical for preclinical studies, as intracellular concentrations can be relatively low researchgate.netomicsonline.org. The process begins with efficient extraction of nucleotides from cell pellets. Common extraction methods include the use of perchloric acid or solutions containing methanol (B129727) and ammonium (B1175870) carbonate iiarjournals.orgnih.govomicsonline.orgresearchgate.net.

Optimization of the chromatographic conditions is essential for sensitive detection. This involves selecting appropriate stationary phases, such as anion-exchange columns, porous graphitic carbon columns, or C18 columns used with ion-pairing agents iiarjournals.orgresearchgate.netnih.govnih.govomicsonline.orglongdom.orgoup.com. The mobile phase composition, flow rate, and column temperature are carefully adjusted to ensure optimal separation of Ara-GTP from interfering cellular components and other nucleotides iiarjournals.orgresearchgate.netnih.govnih.govomicsonline.orglongdom.orgoup.com.

For even higher sensitivity, particularly when sample amounts are limited, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantitation of Ara-GTP in human peripheral blood mononuclear cells (PBMC) researchgate.netomicsonline.orgresearchgate.net. These methods often utilize standard addition techniques and may employ endogenous nucleotides like GTP as internal standards to improve accuracy omicsonline.org. Proper sample preparation protocols and optimized storage conditions are crucial to maintain the stability of Ara-GTP in cellular extracts prior to analysis omicsonline.org.

Evaluation of DNA Incorporation of Ara-GTP

Ara-GTP is the biologically active metabolite responsible for the cytotoxic effects of its precursor, Ara-G, primarily through its incorporation into DNA researchgate.netnih.govpharmacology2000.compatsnap.comdrugbank.com. This incorporation, particularly into nuclear DNA, is considered a key mechanism of action nih.gov.

Ara-GTP acts as a guanosine (B1672433) analog and competes with the natural nucleotide deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA strand by DNA polymerases iiarjournals.orgpharmacology2000.compatsnap.comdrugbank.comresearchgate.net. The incorporation of Ara-GTP into DNA can lead to the inhibition of DNA elongation and disruption of DNA synthesis iiarjournals.orgpharmacology2000.compatsnap.comdrugbank.com.

Preclinical studies evaluate the extent of Ara-GTP incorporation into DNA by treating cells with Ara-G and subsequently analyzing the cellular DNA for the presence of the incorporated arabinosylguanine nih.gov. While specific detailed protocols may vary, these methods generally involve isolating DNA from treated cells and employing analytical techniques sensitive enough to detect the presence of the incorporated modified nucleotide. Assays measuring the inhibition of DNA synthesis, such as those using tritiated thymidine (B127349) incorporation, can also indirectly demonstrate the impact of Ara-GTP incorporation nih.gov.

Enzymatic Activity Assays of Kinases and Polymerases

The intracellular activation of Ara-G to its active triphosphate form, Ara-GTP, is a critical step mediated by cellular kinases pharmacology2000.compatsnap.comashpublications.orggoogle.comaacrjournals.org. Enzymatic activity assays are employed to study the enzymes involved in this metabolic pathway and the interaction of Ara-GTP with target polymerases.

The primary enzymes responsible for the initial phosphorylation of Ara-G to Ara-GMP, the rate-limiting step in Ara-GTP formation, are deoxycytidine kinase (DCK) in the cytosol and deoxyguanosine kinase (DGUOK) in the mitochondria pharmacology2000.compatsnap.comnih.govresearchgate.netnih.govashpublications.orgaacrjournals.org. Both enzymes are capable of phosphorylating Ara-G, although their substrate preferences and efficiencies may differ; DGUOK may be preferred at lower substrate concentrations nih.govaacrjournals.org. Enzymatic assays for DCK and DGUOK activity can be conducted using cell extracts or purified enzyme preparations to assess their ability to convert Ara-G to its phosphorylated forms aacrjournals.org.

DNA polymerases are the enzymes that catalyze the incorporation of nucleotides, including Ara-GTP, into DNA iiarjournals.orgpharmacology2000.compatsnap.comdrugbank.comresearchgate.net. Assays can be designed to evaluate the efficiency with which DNA polymerases utilize Ara-GTP as a substrate compared to the natural dGTP. These assays typically involve incubating purified DNA polymerase with a DNA template, a primer, and a mixture of nucleotides that includes Ara-GTP.

Furthermore, Ara-GTP has been shown to inhibit ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxyribonucleotides pharmacology2000.com. Enzymatic assays for RNR activity can be performed to assess the inhibitory effect of Ara-GTP on this essential enzyme.

Molecular Profiling Techniques in Resistance Studies

Acquired resistance to Ara-G (and consequently to Ara-GTP) is a significant challenge in the clinical use of nelarabine. Resistance can arise through various mechanisms, with reduced intracellular accumulation of Ara-GTP being a common factor nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. Molecular profiling techniques are instrumental in identifying and characterizing the molecular alterations that contribute to resistance.

mRNA Expression Analysis of Key Metabolic Enzymes

Changes in the expression levels of genes encoding enzymes involved in Ara-GTP metabolism and transport can lead to reduced intracellular Ara-GTP accumulation and contribute to resistance nih.govnih.govresearchgate.net. mRNA expression analysis techniques, such as quantitative PCR or microarray analysis, are used to quantify the transcript levels of key genes in sensitive versus resistant cell lines or patient samples nih.govnih.govresearchgate.netresearchgate.net.

Studies have focused on the mRNA expression of DCK and DGUOK, the kinases responsible for Ara-G phosphorylation, and ENT1 (human Equilibrative Nucleoside Transporter 1), which is involved in the cellular uptake of Ara-G nih.govnih.govresearchgate.netresearchgate.net. Reduced mRNA levels of DCK and/or DGUOK are frequently observed in Ara-G-resistant cells, indicating that transcriptional downregulation of these enzymes can be a mechanism of resistance nih.govnih.govresearchgate.net. Similarly, decreased ENT1 mRNA expression has been linked to reduced Ara-G uptake and subsequent resistance nih.govresearchgate.net.

Western Blotting for Protein Expression Levels

While mRNA expression provides insight into transcriptional regulation, Western blotting is used to assess the protein expression levels of the key enzymes and transporters involved in Ara-GTP pharmacology nih.govwikipedia.org. This technique provides a direct measure of the amount of functional protein present in cells.

Western blot analysis has demonstrated that reduced protein levels of DCK and DGUOK are common findings in Ara-G-resistant leukemia cell lines nih.govresearchgate.net. These findings corroborate the mRNA expression data and highlight the importance of these enzymes at the protein level in determining sensitivity to Ara-GTP. Evaluating protein expression of transporters like ENT1 via Western blotting can also provide valuable information regarding potential defects in Ara-G uptake as a resistance mechanism.

Microarray Analysis in Resistant Cell Lines

Microarray analysis has been instrumental in identifying differential gene expression patterns in cell lines that have developed resistance to arabinosylguanine (ara-G), the precursor to ara-GTP. These studies aim to elucidate the molecular mechanisms underlying acquired resistance, which often involves reduced intracellular accumulation of ara-GTP or alterations in downstream cellular pathways. nih.govresearchgate.net

Detailed research findings from microarray analyses of ara-G resistant cell lines have revealed several key alterations in gene expression. For instance, microarray analysis of resistant MOLT-4 cells, a T-ALL cell line, showed upregulation of several fetal hemoglobin genes. nih.govresearchgate.net The expression of these genes, along with ABCB1 (encoding P-glycoprotein), was found to be associated with hypomethylation in the resistant cells. nih.govresearchgate.net While ara-G is not a substrate for P-glycoprotein, it has been suggested that the increased expression of P-gp might be induced to export fetal hemoglobin or its breakdown products, which could become toxic at high concentrations, potentially contributing to resistance. nih.gov

Another study utilizing microarray analysis on five different ara-C (cytarabine, a related nucleoside analog) resistant leukemic cell lines derived from various blood cell lineages (HL-60, K562, CEM, THP1, and U937) identified several genes with altered expression across all resistant lines compared to their parental counterparts. nih.gov Although this study focused on cytarabine (B982), which is metabolized to ara-CTP, the methodologies and findings regarding resistance mechanisms can offer insights into resistance to other nucleoside analogs like ara-GTP. The microarray analysis in this study revealed altered expression in eight genes: C19orf2, HSPA8, LGALS1, POU4F3, PSAP, AKT1, MBC2, and CACNA2D3. nih.gov Additionally, both proteome and microarray analyses detected a reduced protein level of stathmin1 in the ara-C-resistant CEM subclone. nih.gov These findings suggest the involvement of multiple, potentially novel, mechanisms in mediating resistance to nucleoside analogs. nih.gov

Microarray analysis has also been used to correlate the expression of genes involved in cytarabine metabolism and transport with ex vivo cytarabine cytotoxicity in AML samples. tandfonline.com While focused on cytarabine, this research highlights the utility of microarrays in understanding resistance to nucleoside analogs by examining the expression levels of relevant genes. This study found that the expression of DCK (deoxycytidine kinase), ENT1 (equilibrative nucleoside transporter 1), and RRM1 (ribonucleotide reductase M1) were significantly higher in ex vivo ara-C sensitive samples, while CDA (cytidine deaminase) expression was significantly higher in ex vivo ara-C resistant samples. tandfonline.com DCK is crucial for the initial phosphorylation of ara-G to its monophosphate form, a necessary step before conversion to ara-GTP. researchgate.net Reduced DCK expression or activity is a common mechanism of resistance to ara-GTP accumulation. nih.govresearchgate.net

Here is a summary of some genes identified with altered expression in resistant cell lines through microarray analysis, based on the provided search results:

| Cell Line Type (Resistance to) | Key Upregulated Genes (Microarray) | Key Downregulated Genes (Microarray) | Associated Mechanism/Notes | Source |

| MOLT-4 (ara-G) | Fetal hemoglobin genes, ABCB1 | Not explicitly detailed in snippets | Associated with hypomethylation; potential export of toxic products | nih.govresearchgate.net |

| Leukemic cell lines (ara-C) | C19orf2, HSPA8, LGALS1, POU4F3, PSAP, AKT1, MBC2, CACNA2D3 (altered in all 5 resistant lines) | Stathmin1 (reduced protein level in CEM resistant cells) | Suggests multiple novel resistance mechanisms | nih.gov |

| AML cells (ara-C) | 366 genes overall | 212 genes overall | Genes involved in cell cycle, proliferation, apoptosis | plos.org |

| AML samples (ex vivo ara-C sensitivity) | DCK, ENT1, RRM1 (in sensitive samples) | CDA (in resistant samples) | Correlated with drug sensitivity/resistance | tandfonline.com |

Note: While some studies focused on ara-C resistance, the principles and methodologies of microarray analysis are applicable to understanding ara-GTP resistance due to their similar mechanisms of action as nucleoside analogs.

These microarray studies underscore the complex and multifactorial nature of acquired resistance to ara-GTP, involving alterations in gene expression that affect drug metabolism, transport, and downstream cellular processes like apoptosis and proliferation. nih.govnih.govplos.orgtandfonline.com

Investigational Strategies and Analog Development in Ara Gtp Research

Development of Novel Ara-GTP Prodrugs and Analogs

The initial clinical development of ara-G was hindered by its poor water solubility nih.gov. This led to the development of nelarabine (B1678015), a water-soluble prodrug that is rapidly converted to ara-G in the body tga.gov.aubiocrick.comnih.gov. Nelarabine's success as a prodrug for delivering ara-G, which is then metabolized to the active ara-GTP, has paved the way for further investigation into novel analogs and prodrug strategies aimed at improving the pharmacological properties of the active metabolite or targeting specific pathways involved in its metabolism and action nih.gov. While specific details on the development of novel ara-GTP prodrugs beyond nelarabine are not extensively detailed in the provided snippets, the focus on overcoming the limitations of ara-G through prodrug design is evident nih.gov.

Combinatorial Preclinical Approaches with Ara-GTP

Combinatorial strategies involving nelarabine (and thus aiming to modulate ara-GTP levels or enhance its effects) have been explored in preclinical and clinical settings to improve outcomes in T-cell malignancies and other leukemias nih.govascopubs.orgresearchgate.netascopubs.org.

Rationale for Combination Therapies Targeting Ara-GTP Metabolism

The rationale behind combining nelarabine with other agents often centers on manipulating the cellular pathways involved in ara-GTP metabolism and action nih.govnih.gov. Since ara-G is activated by kinases like DCK and DGUOK, and its triphosphate form, ara-GTP, competes with dGTP, strategies have been explored to enhance ara-G phosphorylation or alter the balance of intracellular deoxynucleotide pools nih.govnih.gov. Reducing the concentration of competing nucleotides, such as dGTP, could potentially favor the incorporation of ara-GTP into DNA, thereby increasing its cytotoxic effect nih.gov. Additionally, targeting mechanisms of resistance, such as reduced ara-GTP accumulation due to decreased DCK or DGUOK activity, provides a strong rationale for combination approaches nih.gov.

Targeting Resistance Mechanisms in Preclinical Models

The development of resistance poses a significant challenge to the efficacy of Ara-GTP-mediated therapies in preclinical models, particularly in T-cell acute lymphoblastic leukemia (T-ALL). Research in various cell lines has elucidated several key mechanisms by which cancer cells evade the cytotoxic effects of Ara-GTP.

A common mechanism of resistance involves reduced intracellular accumulation of Ara-GTP. nih.govresearchgate.net Studies using cell lines such as Molt-4 and CCRF-CEM have demonstrated that this reduced accumulation is often attributable to decreased expression or activity of deoxycytidine kinase (DCK) and/or deoxyguanosine kinase (DGUOK), the primary enzymes responsible for the phosphorylation of ara-G to its active triphosphate form, Ara-GTP. nih.govresearchgate.netresearchgate.net For instance, a study comparing the ara-G-resistant CCRF-CEM variant (CEM/ara-G) to the parental CCRF-CEM cell line found that CEM/ara-G cells were 70-fold more resistant to ara-G. This resistance was associated with a lower transcript level of human Equilibrative Nucleoside Transporter 1 (ENT1) and decreased protein levels of DCK and DGUOK. The intracellular production of Ara-GTP in CEM/ara-G cells was significantly reduced (21.3 pmol/107 cells) compared to parental CEM cells (83.9 pmol/107 cells) after a 6-hour incubation with 10 μM ara-G. nih.gov While reduced ENT1 expression suggesting decreased ara-G uptake has been observed in some instances, uptake often remains stable in resistant cells. nih.govresearchgate.net

Modulation of apoptotic pathways also contributes to Ara-GTP resistance. Resistant cell lines have shown a lower potential for apoptosis, characterized by a lower membrane potential and altered expression of BCL-2 family members. nih.govresearchgate.net Specifically, reduced expression of pro-apoptotic proteins like BAX and BAD, and increased expression of anti-apoptotic proteins such as BCL2L1, have been noted in resistant cells. nih.govnih.gov

Another mechanism involves the increased activity of enzymes that can hydrolyze Ara-GTP. Sterile alpha motif and histidine-aspartate domain-containing protein 1 (SAMHD1) has been identified as one such enzyme that can hydrolyze Ara-CTP (cytarabine triphosphate), a related nucleoside triphosphate, and has been implicated in resistance to cytarabine (B982). mdpi.comtandfonline.comtandfonline.com Preclinical data suggest that SAMHD1 can also hydrolyze Ara-GTP, and its expression levels may negatively correlate with response. tandfonline.com

Competition with endogenous nucleotides can also play a role in resistance. High intracellular levels of deoxycytidine triphosphate (dCTP) can compete with Ara-GTP for incorporation into DNA, thereby reducing the efficacy of Ara-GTP. nih.gov

Preclinical strategies to overcome Ara-GTP resistance have explored several avenues. One approach focuses on increasing intracellular Ara-GTP concentrations. Combining ara-G with agents like fludarabine (B1672870), which can reduce endogenous dCTP pools by inhibiting ribonucleotide reductase, has shown promise in increasing intracellular Ara-GTP concentration in ex vivo settings. nih.govnih.gov

Targeting the enzymes involved in ara-G metabolism represents another strategy. Histone deacetylase (HDAC) inhibitors like vorinostat (B1683920) have been shown to reverse the ara-G resistant phenotype in some cell lines by restoring DCK expression, which was found to be decreased due to reduced acetylation of histone H3 and H4 at the DCK promoter. researchgate.net